1-{5-[(Propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine
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Overview
Description
1-{5-[(Propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(Propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Propan-2-yloxy Group: The propan-2-yloxy group can be introduced via nucleophilic substitution reactions, where an appropriate alkyl halide reacts with the oxadiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{5-[(Propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the oxadiazole ring or the propan-2-yloxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a potential bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: As a candidate for drug development, particularly in the design of new therapeutic agents.
Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-{5-[(Propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
1-{5-[(Methoxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine: Similar structure with a methoxy group instead of a propan-2-yloxy group.
1-{5-[(Ethoxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine: Similar structure with an ethoxy group instead of a propan-2-yloxy group.
1-{5-[(Butan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine: Similar structure with a butan-2-yloxy group instead of a propan-2-yloxy group.
Uniqueness
The uniqueness of 1-{5-[(Propan-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This can include differences in reactivity, solubility, and bioactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C8H15N3O2 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-[5-(propan-2-yloxymethyl)-1,3,4-oxadiazol-2-yl]ethanamine |
InChI |
InChI=1S/C8H15N3O2/c1-5(2)12-4-7-10-11-8(13-7)6(3)9/h5-6H,4,9H2,1-3H3 |
InChI Key |
XEXQVUYDHSOHLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1=NN=C(O1)C(C)N |
Origin of Product |
United States |
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